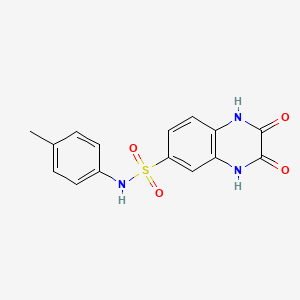![molecular formula C21H22N2O B5689009 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the tetrahydroisoquinoline family and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, which allows for the production of large quantities for use in experiments. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic targets.
合成法
The synthesis of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2,3-dimethylindole with ethyl acetoacetate in the presence of a base. This is followed by the addition of hydrazine hydrate and the reduction of the resulting hydrazone with sodium borohydride. The final step involves the reaction of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst.
科学的研究の応用
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,3-dimethylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-16(2)23(20-10-6-5-9-19(15)20)21(24)14-22-12-11-17-7-3-4-8-18(17)13-22/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDCRKXAIQPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)

amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)